Cas no 186517-41-9 (3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
- JRD-1021
- RARECHEM AL BE 0494
- 2-Carboxy-4-chloro-3-fluorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha,6-tetrafluoro-o-toluic acid
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, 97+%
- CS-0038448
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, AldrichCPR
- DTXSID70378687
- JS-4168
- SCHEMBL7927678
- 3-chloro-2-fluoro-6-trifluoromethylbenzoic acid
- AKOS005258504
- 186517-41-9
- MFCD01631342
- SY061809
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoicacid
- A813050
- Benzoic acid,3-chloro-2-fluoro-6-(trifluoromethyl)-
- FT-0615333
- DB-044607
- 3-Chloro-2-fluoro-6-(trifluoromethyl)-benzoic acid
-
- MDL: MFCD01631342
- Inchi: 1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)
- InChI Key: PCNHWBAPTNAREE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=C(C(=O)O)C=1F
Computed Properties
- Exact Mass: 241.97600
- Monoisotopic Mass: 241.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: crystal
- Density: 1.6±0.1 g/cm3
- Melting Point: 96-98°C
- Boiling Point: 263.2±40.0 °C at 760 mmHg
- Flash Point: 113.0±27.3 °C
- Refractive Index: 1.479
- PSA: 37.30000
- LogP: 3.19610
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-QI625-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 97% | 1g |
¥617.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-QI625-200mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 97% | 200mg |
¥194.0 | 2022-02-28 | |
| Fluorochem | 005680-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Apollo Scientific | PC0151-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 98% | 1g |
£15.00 | 2025-08-07 | |
| Apollo Scientific | PC0151-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 98% | 5g |
£43.00 | 2025-08-07 | |
| Apollo Scientific | PC0151-25g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 98% | 25g |
£193.00 | 2025-08-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22615-5g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 5g |
¥529.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22615-250mg |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22615-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 95% | 1g |
¥107.0 | 2024-07-18 | |
| ChemScence | CS-0038448-1g |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid |
186517-41-9 | 1g |
$48.0 | 2022-04-27 |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Suppliers
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Professional Introduction to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid (CAS No. 186517-41-9)
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, with the CAS number 186517-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acids, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of multiple substituents, including a chloro group, a fluoro group, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The benzoic acid core structure is known for its stability and versatility in chemical transformations, making it an ideal scaffold for drug development. The specific arrangement of the substituents in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid enhances its reactivity and selectivity, enabling its use in the synthesis of complex molecular architectures. This compound has been extensively studied for its potential applications in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been a growing interest in fluorinated benzoic acids due to their enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of molecules, often leading to increased efficacy and reduced side effects. The compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid exemplifies this trend, as its structural features are expected to contribute to the development of more effective and safer drugs.
One of the most compelling aspects of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged this compound to develop new drugs with improved pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders. The ability to modify the substituent groups on the benzoic acid core allows for fine-tuning of the biological activity, making it a versatile tool in drug discovery.
The synthetic pathways involving 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid are well-documented and have been optimized for high yield and purity. These synthetic methods often involve multi-step reactions that highlight the compound's reactivity and compatibility with different functional groups. The availability of efficient synthetic routes has facilitated its widespread use in both academic and industrial research settings.
The pharmacological properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid have been explored in several preclinical studies. These studies have revealed that derivatives of this compound can interact with multiple biological targets, leading to a range of therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Others have shown antitumor activity by disrupting critical signaling pathways in cancer cells.
The incorporation of fluorine atoms into pharmaceutical molecules is a well-established strategy to enhance their pharmacological properties. The electron-withdrawing nature of fluorine atoms can influence the electronic distribution within the molecule, affecting its binding affinity to biological targets. In the case of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, the presence of multiple fluorine atoms is expected to enhance its interaction with biological receptors, thereby improving its therapeutic efficacy.
The compound's structural features also make it an attractive candidate for further derivatization. Researchers can modify various substituent groups while retaining the core benzoic acid scaffold, allowing for the exploration of a wide spectrum of biological activities. This flexibility has led to numerous patents and publications detailing new derivatives with enhanced pharmacological profiles.
In conclusion, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. The growing body of research on fluorinated benzoic acids underscores their importance in modern drug discovery, highlighting the importance of compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid in addressing unmet medical needs.
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